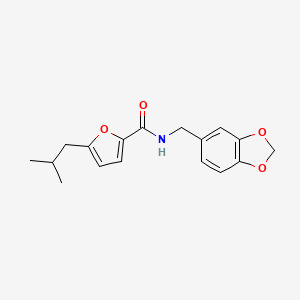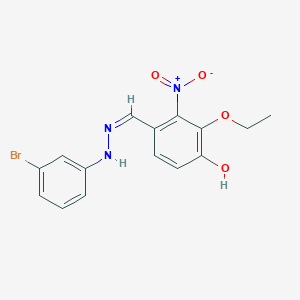![molecular formula C15H21NO3S B6137621 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6137621.png)
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid, also known as TZD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the thiazolidinedione class of drugs and has been studied for its effects on various physiological and biochemical processes.
作用機序
The mechanism of action of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression in adipose tissue and other organs. 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid binds to PPARγ and activates its transcriptional activity, leading to the regulation of various genes involved in glucose and lipid metabolism. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced inflammation, and increased adiponectin levels. Adiponectin is a hormone that regulates glucose and lipid metabolism and has been shown to be decreased in individuals with type 2 diabetes and metabolic syndrome. 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to increase adiponectin levels, leading to improved glucose and lipid metabolism.
実験室実験の利点と制限
One advantage of using 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments is its well-established mechanism of action and its ability to regulate gene expression. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been shown to have low toxicity and is generally well-tolerated in humans. However, one limitation of using 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid in lab experiments is its potential to cause weight gain and fluid retention, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research involving 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of more selective PPARγ agonists that have fewer side effects than 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid. Additionally, there is ongoing research investigating the potential of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in investigating the effects of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid on gut microbiota and its potential to improve gut health and metabolic function.
合成法
The synthesis of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves the reaction of pentyloxyphenyl isothiocyanate with cysteine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis of 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been optimized to improve its yield and purity, making it easier to use in scientific research.
科学的研究の応用
2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic properties, including its ability to regulate glucose and lipid metabolism. It has been shown to improve insulin sensitivity and reduce inflammation, making it a promising candidate for the treatment of type 2 diabetes and metabolic syndrome. Additionally, 2-[4-(pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has been investigated for its anti-cancer properties and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-pentoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-3-4-9-19-12-7-5-11(6-8-12)14-16-13(10-20-14)15(17)18/h5-8,13-14,16H,2-4,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKBYVHOVAZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pentyloxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)

![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6137593.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)
![ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B6137615.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)
